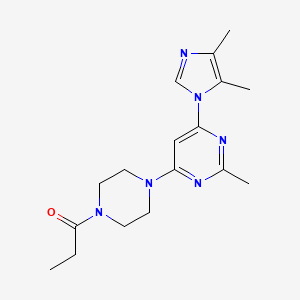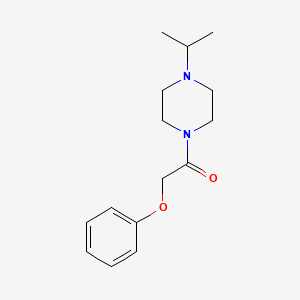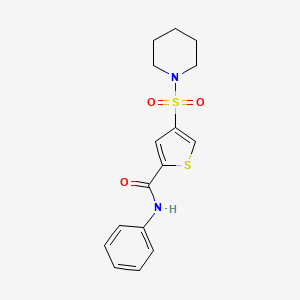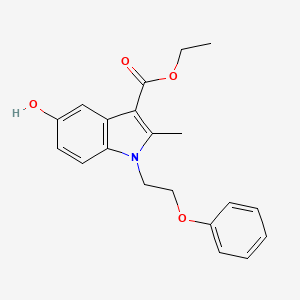
N'-(2-phenylacetyl)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-phenylacetyl)cyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.105527694 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antitumor Activities
Cyanoacetylhydrazine derivatives, including N'-(2-chloroacetyl)-2-cyanoacetohydrazide, have been synthesized and used as key synthons for creating new thiophene, pyran, thiazole, and fused heterocyclic derivatives. These compounds exhibited significant antitumor activity against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showcasing the potential of related compounds for therapeutic applications (R. Mohareb, Nahed N E El-Sayed, M. Abdelaziz, 2012).
Anti-diabetic Agents
Research into indole-based hybrid oxadiazole scaffolds with N-substituted acetamides demonstrated their significant antidiabetic potential via α-glucosidase enzyme inhibition. These compounds, synthesized through sequential chemical transformations, showed low cytotoxicity and effective inhibition potential, suggesting their use as lead molecules for further antidiabetic agent development (M. Nazir et al., 2018).
Role in Programmed Cell Death
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, exhibits phenotype-specific cytotoxic activity through the induction of programmed cell death (PCD). Its action involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting a mechanism for selective cytotoxicity in sensitive cells (H. Ha et al., 1997).
Biologically Active Cyclopropanes and Cyclopropenes
Cyclopropane derivatives are known for their broad spectrum of biological activities, including antibiotic, antiviral, antifungal, and antitumor effects. Their incorporation into drug compounds enhances these properties, highlighting their importance in the development of new therapeutic agents (J. Salaün*, M. Baird, 1995).
Versatile Applications in Drug Development
The cyclopropyl ring is increasingly used in drug development for its unique structural and electronic features, which contribute to enhancing drug potency and reducing off-target effects. Its incorporation into drug molecules addresses various challenges in drug discovery, underscoring the cyclopropyl fragment's role in the pharmaceutical industry (T. Talele, 2016).
Eigenschaften
IUPAC Name |
N'-(2-phenylacetyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(8-9-4-2-1-3-5-9)13-14-12(16)10-6-7-10/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUFSKDSZFNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

![5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}propan-1-one](/img/structure/B5515281.png)
![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)
![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

